An In-depth Technical Guide to 4-(Dimethylamino)butan-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Dimethylamino)butan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 4-(dimethylamino)butan-2-ol (DMAB), a bifunctional amino alcohol of significant interest in synthetic chemistry. By detailing its physicochemical properties, reactivity, synthesis, and analytical protocols, this guide provides the foundational knowledge necessary for its effective application in research and development, particularly within the pharmaceutical industry.
Core Chemical Identity and Significance
4-(Dimethylamino)butan-2-ol, identified by CAS Number 5867-64-1 , is a chiral amino alcohol featuring a secondary hydroxyl group and a tertiary amine.[1][2] This dual functionality makes it a versatile building block and a valuable precursor in the synthesis of more complex molecular architectures. Its structural properties are particularly relevant in the construction of chiral molecules, where stereochemistry is a critical determinant of biological activity.[3] While its direct applications are varied, it is structurally related to key intermediates used in the synthesis of major pharmaceutical compounds, underscoring its importance in drug discovery and process development.[4][5]
Caption: Workflow for the synthesis of 4-(dimethylamino)butan-2-ol.
Protocol:
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Dissolution: Dissolve 4-(dimethylamino)butan-2-one (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions, maintaining the temperature below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Quenching: Cool the mixture in an ice bath again and cautiously add acetone to quench any unreacted NaBH₄. Then, slowly add water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
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Extraction: Extract the resulting aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Self-Validation: The product is significantly more soluble in the organic phase than the inorganic borate salts.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 4-(dimethylamino)butan-2-ol.
-
Purification: If necessary, the product can be purified by vacuum distillation.
Analytical Characterization: GC-MS
Due to the polar nature of the hydroxyl and amino groups, direct GC analysis of amino alcohols can result in poor peak shape and column bleed. D[6][7]erivatization to a less polar, more volatile species is the standard and most trustworthy approach. Silylation is a highly effective method.
[8]Protocol: Silylation and GC-MS Analysis
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Sample Preparation: Accurately weigh a small amount of the sample (approx. 1 mg) into a 2 mL GC vial. If quantifying, add a known amount of an appropriate internal standard (e.g., norvaline). 2[9]. Drying: Evaporate any solvent to complete dryness under a stream of nitrogen. Causality: Water and other protic solvents will react with the silylating agent, inhibiting the derivatization of the analyte.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). 4[10]. Reaction: Tightly cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization of the hydroxyl and any primary/secondary amine impurities (the tertiary amine will not react).
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm | Provides good separation for a wide range of analyte polarities. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C, hold 5 min | A standard program to elute a range of compounds. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Acquisition | Full Scan (m/z 40-500) | To identify the compound and its fragmentation pattern. |
Predicted Spectroscopic Data
While published spectra for this specific molecule are scarce, its ¹H NMR, ¹³C NMR, and IR spectral features can be reliably predicted based on the analysis of its constituent functional groups and data from structurally similar compounds like butan-2-ol.
[11][12]#### 5.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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~3.8 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (-CH-OH). It is deshielded by the electronegative oxygen. Expected to be a multiplet due to coupling with the adjacent CH₂ and CH₃ groups. *[12] ~2.3-2.5 ppm (m, 2H): The methylene group adjacent to the tertiary amine (-CH₂-N).
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~2.2 ppm (s, 6H): The six equivalent protons of the two methyl groups on the nitrogen (-N(CH₃)₂). Appears as a sharp singlet.
-
~1.6-1.8 ppm (m, 2H): The methylene group beta to the nitrogen and alcohol (-CH-CH₂-CH₂-).
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~1.2 ppm (d, 3H): The methyl group attached to the alcohol-bearing carbon. Appears as a doublet due to coupling with the single proton on that carbon. *[12] Variable (br s, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration-dependent, and the peak is often broad. It will exchange with D₂O.
[12]#### 5.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
~67-70 ppm: The carbon bonded to the hydroxyl group (C H-OH). This is the most deshielded aliphatic carbon. *[11] ~58-60 ppm: The methylene carbon adjacent to the nitrogen (-C H₂-N).
-
~45 ppm: The methyl carbons on the nitrogen (-N(C H₃)₂).
-
~35-38 ppm: The methylene carbon at C3 (-CH-C H₂-CH₂-).
-
~23 ppm: The methyl carbon at C1 (C H₃-CH-).
[11]#### 5.3. Key IR Spectroscopy Features
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.
-
2960-2850 cm⁻¹ (strong): C-H stretching from the aliphatic CH, CH₂, and CH₃ groups.
-
2820-2780 cm⁻¹ (medium): Characteristic C-H stretch for the N-CH₃ groups (Bohlmann bands), a useful diagnostic for tertiary amines.
-
1100 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
Safety and Handling
4-(Dimethylamino)butan-2-ol is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). *[1] Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.
This guide provides a detailed overview of 4-(dimethylamino)butan-2-ol, synthesizing available data to offer a practical resource for its application in a research and development setting. By understanding its properties and reactivity, scientists can better leverage this versatile molecule for the synthesis of novel compounds.
References
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